(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline
Description
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline (CAS: 65492-83-3), also known as phenylsulfonylsalsolidine, is a chiral tetrahydroisoquinoline derivative characterized by a phenylsulfonyl group at the 2-position, methyl and methoxy substituents at the 1-, 6-, and 7-positions, and an (S)-configured stereocenter . Its structural framework is frequently modified to explore structure-activity relationships (SAR) in neuropharmacology and antimicrobial studies .
Properties
IUPAC Name |
2-(benzenesulfonyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-16-12-18(23-3)17(22-2)11-14(16)9-10-19(13)24(20,21)15-7-5-4-6-8-15/h4-8,11-13H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNZJYLQOHPHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1S(=O)(=O)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984089 | |
| Record name | 2-(Benzenesulfonyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65492-83-3 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065492833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Benzenesulfonyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the isoquinoline core. For instance, the use of α,β-unsaturated aldehydes in the presence of catalytic systems has been reported . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry .
Chemical Reactions Analysis
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates to introduce new substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of dihydroisoquinoline analogs .
Scientific Research Applications
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The phenylsulfonyl group at the 2-position distinguishes the target compound from analogs with alternative substituents. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The phenylsulfonyl group in the target compound increases molecular weight and polarity compared to alkyl or aryl substituents (e.g., ethyl ester or thiophenyl analogs) .
- The tosyl-substituted analog (2-(4-methylphenylsulfonyl)) shares the same molecular weight as the target compound but exhibits a higher melting point (150°C), suggesting stronger intermolecular interactions .
- Heterocyclic substitutions (e.g., thiophen-2-yl) reduce molecular weight and may alter bioavailability due to sulfur’s electron-rich nature .
Structural and Conformational Insights
- Crystal Structure: The (1S,3S)-methyl carboxylate derivative adopts a half-boat conformation in the tetrahydroisoquinoline ring, stabilized by hydrogen bonding . The phenylsulfonyl group in the target compound may induce distinct conformational preferences due to steric and electronic effects.
- Tautomerism : Exocyclic C=C double bonds are observed in alkyl-substituted analogs under basic conditions, but sulfonyl groups likely suppress tautomerism by stabilizing the endocyclic structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
